N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide is a compound that features a thiophene ring substituted with a formyl group at the 2-position and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide typically involves the formylation of a thiophene derivative followed by sulfonamide formation. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: 2-Carboxythiophene derivatives.
Reduction: 2-Hydroxymethylthiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonamide group can interact with enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Formylthiophen-3-yl)pivalamide
- 2-Formyl-3-thiopheneboronic acid
- N-(2-Formylthiophen-3-yl)methylcarbamate
Uniqueness
N-(2-Formylthiophen-3-yl)-4-methylbenzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide group on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H11NO3S2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(2-formylthiophen-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11NO3S2/c1-9-2-4-10(5-3-9)18(15,16)13-11-6-7-17-12(11)8-14/h2-8,13H,1H3 |
InChI Key |
KMOQRSJCGNXUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C=O |
Origin of Product |
United States |
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